molecular formula C11H12O4 B2547776 Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate CAS No. 261767-10-6

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate

Cat. No.: B2547776
CAS No.: 261767-10-6
M. Wt: 208.213
InChI Key: BAWCYPPHRYLPKS-UHFFFAOYSA-N
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Description

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzo[b][1,4]dioxine, a bicyclic structure containing an oxygen heterocycle.

Scientific Research Applications

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate has several scientific research applications:

Safety and Hazards

The compound is classified under GHS07 and has the signal word "Warning" . The hazard statements include H302, H315, H319, and H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P338, and P351, suggesting to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate typically involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate is unique due to its specific substitution pattern on the benzo[b][1,4]dioxine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

ethyl 2,3-dihydro-1,4-benzodioxine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-13-11(12)8-4-3-5-9-10(8)15-7-6-14-9/h3-5H,2,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAWCYPPHRYLPKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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